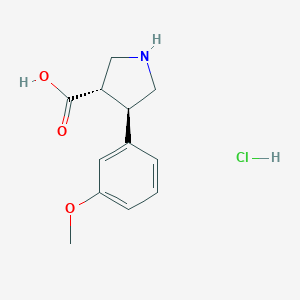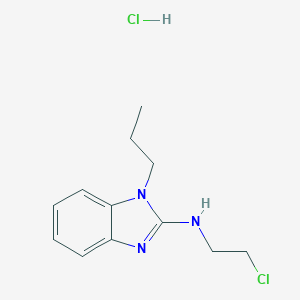
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride, also known as PCBC, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antiviral, antifungal, and antitumor effects. In
Mécanisme D'action
The mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride is not fully understood, but several studies have provided insights into its anticancer effects. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of DNA topoisomerase II leads to DNA damage and ultimately cell death. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Effets Biochimiques Et Physiologiques
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can induce DNA damage, activate caspases, and inhibit the activity of several key enzymes involved in cancer cell proliferation. In vivo studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can reduce tumor growth and metastasis, and increase survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer effects, which make it a valuable tool for studying cancer biology. However, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in animal models and humans. Additionally, further studies are needed to understand the mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to establish the safety and efficacy of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in humans.
Méthodes De Synthèse
The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride involves a multistep process that begins with the reaction of 2-chloroethylamine hydrochloride with propylamine to form 1-propyl-2-(2-chloroethylamino)ethane. This intermediate compound is then reacted with benzimidazole to form 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has significant antitumor effects in animal models of cancer. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to induce apoptosis in cancer cells, which is a key mechanism by which anticancer agents exert their effects.
Propriétés
Numéro CAS |
111678-92-3 |
|---|---|
Nom du produit |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Formule moléculaire |
C12H17Cl2N3 |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-1-propylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3.ClH/c1-2-9-16-11-6-4-3-5-10(11)15-12(16)14-8-7-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
Clé InChI |
PBAMUIKXAODGAR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Autres numéros CAS |
111678-92-3 |
Synonymes |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



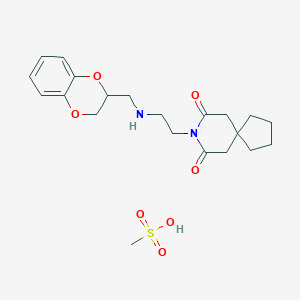
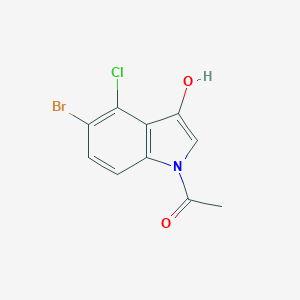
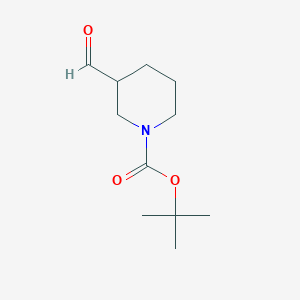
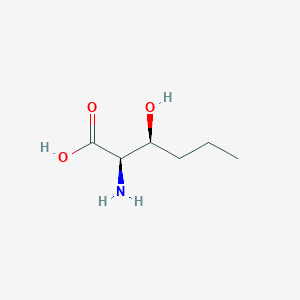
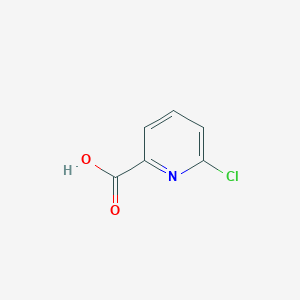
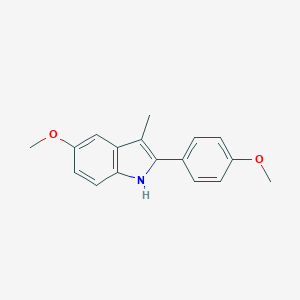
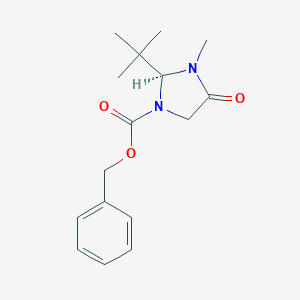
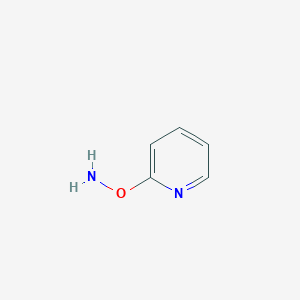
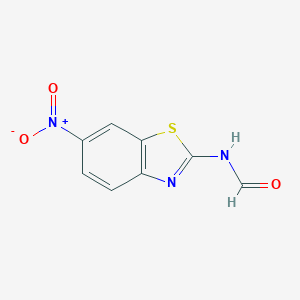

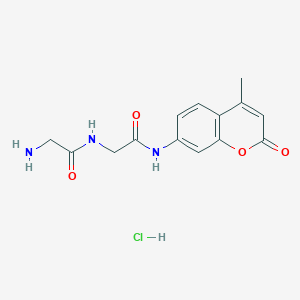

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
